molecular formula C24H20N4O2S2 B2657237 N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide CAS No. 1216492-44-2

N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide

Cat. No. B2657237
CAS RN: 1216492-44-2
M. Wt: 460.57
InChI Key: PAZKFDANLJEJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
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Scientific Research Applications

Studies on Benzothiazepine Derivatives

  • Coronary Vasodilator Activity : Research on a new 1,5-benzothiazepine derivative known as CRD-401 has shown significant coronary vasodilator activity. This activity was found to be stereospecific for the d-cis-isomer, indicating the potential use of similar compounds in the treatment of coronary artery diseases by acting directly on blood vessels (Nagao et al., 1972).

  • Antimicrobial and Anticancer Applications : Compounds synthesized from benzothiazepine derivatives have been explored for their antimicrobial and anticancer activities. For example, (±)cis-2-(4-Methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin-4[5H/5-chloroacetyl/5-(4'-methylpiperazino-1')acetyl]-ones have shown promise in antimicrobial screenings (Sharma et al., 1997).

  • Herbicide Activity and Metabolism : The metabolism of chloroacetamide herbicides, which share a structural similarity with the chloro and acetamide groups, has been extensively studied. Such research provides insights into the environmental fate, metabolic pathways, and potential toxicity of related compounds (Coleman et al., 2000).

  • Synthesis and Biological Activities : There has been research into the synthesis of novel compounds involving the benzothiazepine backbone for potential therapeutic uses, including anti-inflammatory activities. These studies contribute to the field of medicinal chemistry by exploring the biological activities of novel synthetic compounds (Sunder & Maleraju, 2013).

properties

IUPAC Name

3-ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c1-3-28-23(29)21-18(13-19(32-21)16-10-5-4-6-11-16)25-24(28)31-14-20-26-22(27-30-20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZKFDANLJEJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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